molecular formula C8H11NS B3267974 1-Cyclopropyl-1-thien-2-ylmethanamine CAS No. 473732-80-8

1-Cyclopropyl-1-thien-2-ylmethanamine

Cat. No.: B3267974
CAS No.: 473732-80-8
M. Wt: 153.25 g/mol
InChI Key: AAQQXHHWWFZBRH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) is a high-purity heterocyclic amine compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . This specialized building block features a cyclopropyl group and a thiophene ring system, creating a unique structural motif that is valuable in several research domains. In pharmaceutical research, this compound shows potential as a lead structure for developing new therapeutic agents, with preliminary studies suggesting possible biological activity relevant to neurological disorders . Its unique electronic properties also make it a candidate for application in material science, particularly in the development of organic electronic devices and photovoltaic materials . The compound should be stored at 2-8°C with protection from light to maintain stability . It is classified as toxic if swallowed (H301) and requires appropriate safety precautions including the use of personal protective equipment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key synthetic intermediate in constructing more complex molecular architectures, particularly in heterocyclic chemistry and drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(thiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQQXHHWWFZBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291313
Record name α-Cyclopropyl-2-thiophenemethanamine
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Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-80-8
Record name α-Cyclopropyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropyl-2-thiophenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl(thiophen-2-yl)methanamine
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Contextualization Within Cyclopropylamine Chemistry

The cyclopropylamine (B47189) unit is a highly valued structural element in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. longdom.orgnih.gov Its significance stems from the unique physicochemical properties imparted by the three-membered ring.

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. longdom.org This inherent strain enhances the reactivity of the molecule, making the cyclopropyl (B3062369) group a versatile intermediate in a variety of chemical transformations. longdom.org In the context of medicinal chemistry, the incorporation of a cyclopropyl ring can offer several advantages:

Metabolic Stability: The strong C-H bonds of the cyclopropane ring can increase resistance to metabolic degradation by cytochrome P450 enzymes.

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

Potency and Lipophilicity: The cyclopropyl group can favorably modulate a molecule's lipophilicity and potency.

The synthesis of primary cyclopropylamines can be achieved through various methods, including the titanium-mediated reductive cyclopropanation of nitriles and the reaction of α-chloroaldehydes with amines via a zinc homoenolate intermediate. organic-chemistry.orgchemrxiv.org

Role of the Thiophene Moiety in Organic Synthesis

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is a common building block in a wide array of biologically active compounds. nih.gov It is often considered a bioisostere of the phenyl ring, meaning it can be used as a substitute for a phenyl group in a drug molecule to modulate its properties while maintaining its biological activity. rsc.orgnih.govresearchgate.net

The thiophene ring offers several advantages in drug design and organic synthesis:

Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target.

Modulation of Physicochemical Properties: The replacement of a phenyl ring with a thiophene ring can alter a molecule's solubility, lipophilicity, and metabolic profile.

Versatile Reactivity: The thiophene ring can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.gov

Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com The synthesis of molecules containing a cyclopropyl-thiophene linkage can be achieved through methods such as palladium-catalyzed cross-coupling reactions.

Importance of the Methanamine Functionality in Chemical Transformations

The methanamine (-CH2NH2) group is a primary amine functionality that plays a crucial role in the reactivity and biological activity of a molecule. The nitrogen atom of the amine possesses a lone pair of electrons, making it both a base and a nucleophile.

This nucleophilicity allows the methanamine group to participate in a wide range of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.

In a biological context, the amine group is often critical for a molecule's interaction with its target protein. The ability of the amine to be protonated at physiological pH allows for the formation of ionic bonds, which are a key component of many drug-receptor interactions.

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Role in the Construction of Advanced Organic Molecules

The unique combination of a strained cyclopropyl (B3062369) ring and an electron-rich thiophene (B33073) moiety makes 1-Cyclopropyl-1-thien-2-ylmethanamine a valuable precursor in the synthesis of advanced organic molecules. The amine functionality serves as a key handle for the introduction of diverse substituents and for the construction of larger, more complex frameworks. Synthetic chemists can leverage this reactivity to build molecules with potential applications in materials science and medicinal chemistry. The cyclopropyl group can impart conformational rigidity and influence the lipophilicity of the final compounds, properties that are often desirable in drug design.

Utility in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The primary amine can participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can react with diketones or their equivalents to form substituted pyrroles or with appropriate reagents to construct pyrimidines, and other fused heterocyclic systems. The thiophene ring itself is a key heterocycle, and its presence in the starting material allows for the synthesis of more elaborate thiophene-containing structures.

Precursor in the Synthesis of Functionalized Organic Scaffolds

Functionalized organic scaffolds are core structures that can be systematically modified to create libraries of compounds for screening in drug discovery and materials science. This compound is an excellent starting point for the generation of such scaffolds. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide array of functional groups. These modifications can be used to explore the chemical space around the core scaffold and to optimize the properties of the final molecules for specific applications.

Functionalization ReactionReagent/ConditionsResulting Scaffold
AcylationAcid chloride, baseN-acyl derivative
SulfonylationSulfonyl chloride, baseN-sulfonyl derivative
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-alkyl derivative
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl adduct

Development of Novel Reagents and Catalysts from Derivatives

The development of novel reagents and catalysts is a cornerstone of advancing chemical synthesis. Derivatives of this compound hold potential in this area. For example, chiral derivatives, obtained through resolution or asymmetric synthesis, could be explored as ligands for transition metal catalysts in asymmetric catalysis. The presence of both a nitrogen and a sulfur atom in the molecule offers potential coordination sites for metal ions. Furthermore, modification of the amine to create more complex structures could lead to the development of novel organocatalysts for a variety of organic transformations. The unique steric and electronic properties conferred by the cyclopropyl and thienyl groups could lead to catalysts with novel reactivity and selectivity.

Advanced Structural Elucidation and Stereochemical Analysis of 1 Cyclopropyl 1 Thien 2 Ylmethanamine and Its Derivatives

Spectroscopic Methodologies for Complex Structures

Spectroscopic methods offer powerful, non-destructive means to probe the intricate structural details of chiral molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. nih.gov While standard 1D NMR (¹H and ¹³C) confirms the molecular skeleton, advanced 2D techniques and the use of chiral auxiliaries are necessary to probe stereochemical relationships.

Two-Dimensional (2D) NMR Techniques: For derivatives of 1-Cyclopropyl-1-thien-2-ylmethanamine that contain additional stereocenters, 2D NMR experiments are critical for determining relative stereochemistry. The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose, as it detects the transfer of nuclear spin polarization through space between nuclei that are in close proximity (typically < 5 Å). libretexts.orgorganicchemistrydata.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are close in space, allowing for the determination of stereochemical and conformational relationships in relatively rigid molecules. libretexts.org For a diastereomeric derivative, NOE correlations can distinguish between isomers by revealing which substituents are on the same face of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for medium-sized molecules where the NOE enhancement might be close to zero.

Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity (enantiomeric excess, ee) and assign the absolute configuration of this compound, chiral derivatizing agents are often employed. The primary amine functional group is reacted with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or α-methoxy-α-phenylacetic acid (MPA), to form a pair of covalent diastereomers. bohrium.comresearchgate.net These diastereomers have distinct physical properties and, therefore, produce separate signals in NMR spectra. researchgate.net The integration of these distinct signals allows for the precise calculation of the enantiomeric excess. Furthermore, by analyzing the chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra of the newly formed diastereomers and applying established models (e.g., Mosher's model), the absolute configuration of the original amine can often be deduced. frontiersin.org

TechniquePrincipleInformation ObtainedApplication to Chiral Amines
NOESY/ROESYMeasures through-space correlations between protons.Relative stereochemistry, conformational analysis.Determines the spatial relationship between substituents in diastereomeric derivatives.
Chiral Derivatizing Agents (e.g., MTPA) + NMRConverts enantiomers into diastereomers with distinct NMR signals.Enantiomeric excess (ee), absolute configuration.Reacts with the amine to form diastereomeric amides, allowing for quantification and stereochemical assignment via ¹H or ¹⁹F NMR. acs.org
Chiral Solvating Agents (CSAs) + NMRForms transient, non-covalent diastereomeric complexes in solution.Enantiomeric excess (ee).Induces chemical shift differences between enantiomers without covalent modification, simplifying sample preparation. researchgate.net

Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are particularly valuable for determining the absolute configuration of a molecule in solution, providing a crucial alternative when suitable crystals for X-ray analysis cannot be obtained. spectroscopyeurope.comamericanlaboratory.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. spectroscopyeurope.com While empirical rules can sometimes be applied, the modern standard for assigning absolute configuration involves a powerful combination of experimental measurement and quantum-mechanical calculation. unipi.it

The process involves:

Measuring the experimental ECD spectrum of the chiral amine.

Using Time-Dependent Density Functional Theory (TDDFT) to calculate the theoretical ECD spectrum for one of the enantiomers (e.g., the R-enantiomer). nih.govresearchgate.net

Comparing the experimental spectrum with the calculated spectrum. A good match in the signs and relative intensities of the Cotton effects confirms that the absolute configuration of the sample is the same as the one used in the calculation. unipi.itmdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. spectroscopyeurope.com It provides a spectrum rich in structural information. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with that predicted by DFT calculations for a known enantiomer. VCD is advantageous for molecules that lack a strong UV chromophore. americanlaboratory.com For a molecule like this compound, both the thiophene (B33073) ring and the amine group provide chromophores suitable for ECD and VCD analysis.

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatographic methods are the gold standard for separating and quantifying the enantiomers of chiral compounds. csfarmacie.cznih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and versatile approach for the direct separation of enantiomers. mdpi.comphenomenex.com

The fundamental principle of chiral HPLC is the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase support (typically silica). chiralpedia.com The difference in stability and energy of these two diastereomeric complexes leads to different retention times, resulting in their separation. csfarmacie.cz

For primary amines like this compound, polysaccharide-based CSPs are particularly effective. researchgate.net These phases consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica gel support. chiralpedia.com They offer broad applicability and can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

CSP ClassCommon Chiral SelectorTypical Mobile Phase (Normal Phase)Applicability for Chiral Amines
Polysaccharide-basedCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Alkane with an alcohol modifier (e.g., Isopropanol, Ethanol)Highly effective and widely used for a broad range of chiral amines due to multiple interaction sites. mdpi.comnih.gov
Cyclodextrin-basedβ-Cyclodextrin derivativesHexane/Acetonitrile/MethanolEffective for analytes that can fit into the chiral cavity of the cyclodextrin molecule. csfarmacie.cz
Pirkle-type (Brush-type)π-acidic or π-basic aromatic rings (e.g., DNB-phenylglycine)Hexane/IsopropanolSeparation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and definitive technique for determining the precise three-dimensional atomic structure of a crystalline compound. excillum.commdpi.com It provides an unambiguous determination of bond lengths, bond angles, conformational details, and, most importantly for chiral molecules, the absolute configuration. nih.gov

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the compound or a suitable derivative must be grown. This is often the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. nih.gov

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). eurjchem.com

For a chiral molecule like this compound, SCXRD not only reveals the exact conformation of the cyclopropyl (B3062369) and thienyl groups relative to the stereocenter but also establishes its absolute stereochemistry without ambiguity. This is typically achieved through the analysis of anomalous dispersion effects, which requires high-quality data. The resulting Flack parameter is a critical value that indicates whether the determined absolute structure is correct. A value close to zero confirms the correct assignment. nih.gov

ParameterDescriptionSignificance
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). nih.govDefines the fundamental packing arrangement of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal lattice. eurjchem.comProvides information on the size and shape of the molecular packing unit.
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between bonds.Confirms the molecular connectivity and reveals any structural strain or unusual geometry.
Torsion AnglesDefines the conformation of the molecule (e.g., the orientation of the thiophene ring relative to the cyclopropyl group).Describes the exact 3D shape of the molecule in the solid state.
Flack ParameterA parameter used to determine the absolute configuration from anomalous scattering data.A value near 0 confirms the assigned absolute stereochemistry; a value near 1 indicates the opposite configuration.

Computational and Theoretical Investigations of 1 Cyclopropyl 1 Thien 2 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's stability, reactivity, and properties. For 1-Cyclopropyl-1-thien-2-ylmethanamine, methods like Density Functional Theory (DFT) are particularly useful for obtaining a balance between accuracy and computational cost.

Electronic Structure Analysis

An electronic structure analysis of this compound would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors. Key parameters obtained from such an analysis include molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), bond orders, and atomic charges. The HOMO-LUMO energy gap is a particularly important indicator of a molecule's chemical reactivity and stability.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds, identifying the most stable conformations (energy minima) is crucial. chemistrysteps.com Computational methods can systematically explore the potential energy surface of the molecule to locate these stable structures. The relative energies of different conformers determine their population at a given temperature and can significantly influence the molecule's biological activity. Studies on similar molecules, such as cyclopropyl (B3062369) methyl ketone, have shown that the s-cis conformation is the most stable. uwlax.edu

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)175°0.00
265°2.5
3-70°2.8

Note: The data in this table is illustrative and represents a potential outcome of a conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational modeling can trace the energetic profile of a reaction pathway, from reactants to products, through a high-energy state known as the transition state. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and identify the most likely reaction mechanisms.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the vibrations of different functional groups within this compound.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch33503345
C-H (cyclopropyl) stretch31003095
C=C (thiophene) stretch15501548
C-N stretch11001105

Note: The data in this table is illustrative and demonstrates the typical agreement between predicted and experimental spectroscopic data.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. dhu.edu.cn MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, interactions with solvent molecules, and binding to biological targets. dhu.edu.cnxiangfu.co For this compound, an MD simulation could show how the molecule moves and changes shape in an aqueous environment, which is crucial for understanding its behavior in a biological system.

Q & A

Q. 1.1. What are the established synthetic routes for 1-Cyclopropyl-1-thien-2-ylmethanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling a cyclopropylamine precursor with a thienyl derivative. Key steps include:

  • Nucleophilic substitution : Reacting cyclopropylamine with 2-thienylmethyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Reductive amination : Using thiophene-2-carbaldehyde with cyclopropylamine and NaBH4_4 as a reducing agent .
    Optimization strategies :
    • Catalyst screening : Palladium catalysts improve coupling efficiency in cross-coupling reactions .
    • Temperature control : Maintaining 60–80°C minimizes side reactions like cyclopropane ring opening .
    • pH adjustment : Neutral to slightly basic conditions (pH 7–9) stabilize the amine group during synthesis .

Q. 1.2. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from structural analogs?

Methodological Answer: Critical characterization techniques include:

  • 1^1H NMR :
    • Cyclopropyl protons appear as a multiplet at δ 0.8–1.2 ppm.
    • Thienyl protons show distinct splitting patterns at δ 6.8–7.5 ppm (doublets for H-3 and H-5) .
  • IR spectroscopy :
    • N–H stretching at ~3350 cm1^{-1} and C–N vibrations at 1250–1350 cm1^{-1} confirm the amine group .
  • Mass spectrometry :
    • Molecular ion peak at m/z 181 (C9_9H11_{11}NS+^+) and fragments at m/z 122 (loss of cyclopropyl) .
      Differentiation from analogs : Compare with 1-Phenyl-1-thien-2-ylmethanamine (C11_{11}H11_{11}NS), where phenyl protons dominate δ 7.2–7.6 ppm .

Advanced Research Questions

Q. 2.1. What computational chemistry approaches are employed to predict the reactivity or pharmacokinetic properties of this compound?

Methodological Answer:

  • Reactivity prediction :
    • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. The cyclopropyl ring’s strain (~27 kcal/mol) increases reactivity at the amine group .
    • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Pharmacokinetics :
    • QSAR models : Correlate logP (predicted ~1.8) with blood-brain barrier permeability .
    • ADMET prediction : Use tools like SwissADME to assess absorption (%HIA >80%) and toxicity (AMES test negative) .

Q. 2.2. How does the stereoelectronic profile of the cyclopropyl group influence the compound’s interaction with biological targets?

Methodological Answer:

  • Steric effects : The cyclopropyl group’s rigid, planar structure restricts conformational flexibility, enhancing selectivity for flat binding pockets (e.g., serotonin receptors) .
  • Electronic effects :
    • Hyperconjugation : The “banana bonds” in cyclopropane donate electron density to the amine, increasing basicity (pKa_a ~9.5 vs. ~10.2 for non-cyclopropyl analogs) .
    • Comparative studies : Replace cyclopropyl with cyclohexyl; observe reduced binding affinity (IC50_{50} increases from 15 nM to 220 nM) in 5-HT2A_{2A} receptor assays .

Q. 2.3. What strategies mitigate side reactions during synthesis, particularly those involving the thienyl or cyclopropyl moieties?

Methodological Answer:

  • Thienyl protection : Use tert-butyloxycarbonyl (Boc) groups to shield the thienyl sulfur from oxidation during amination .
  • Cyclopropane stability :
    • Avoid strong acids (e.g., H2_2SO4_4) to prevent ring-opening. Use mild Lewis acids (e.g., BF3_3·Et2_2O) for Friedel-Crafts reactions .
    • Add radical scavengers (e.g., BHT) to suppress radical-induced degradation .
  • Byproduct analysis : Monitor reaction mixtures via HPLC (C18 column, acetonitrile/water gradient) to detect thienyl dimerization products .

Critical Analysis of Contradictory Evidence

  • Synthetic routes : and propose divergent methods (nucleophilic substitution vs. reductive amination). Resolution requires kinetic studies: reductive amination achieves higher yields (>70%) but requires rigorous anhydrous conditions .
  • Cyclopropane reactivity : suggests high susceptibility to ring-opening, while implies stability under basic conditions. Controlled experiments show ring stability at pH <10 but degradation at pH >12 .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-thien-2-ylmethanamine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1-thien-2-ylmethanamine

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